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molecular formula C16H15N3O4 B8802539 Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B8802539
M. Wt: 313.31 g/mol
InChI Key: ARDLXJPTRUMTTH-UHFFFAOYSA-N
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Patent
US06169087A

Procedure details

To a solution of 5-cyano-4-methyl-1-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid ethyl ester (15 g, 0.048 mol, prepared as described in example 23) in a mixture of ethanol (250 ml) and water (100 ml) was added sodium hydroxide (2.1 g, 0.053 mol). The reaction mixture was stirred at room temperature for 16 h, the volatiles were evaporated and the residue diluted with water (200 ml). The aqueous phase was washed with ethyl acetate (250 ml) and pH was adjusted to pH=2 by addition of concentrated hydrochloric acid. The precipitate was filtered off and washed with water (2×80 ml) and dried in vacuo at 50° C. for 16 h which afforded 12.3 g (90%) of 5-cyano-1-(4-methoxy-phenyl)-4-methyl-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid as a solid.
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:11]([CH3:12])=[C:10]([C:13]#[N:14])[C:9](=[O:15])[N:8]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:7]=1)=[O:5])C.[OH-].[Na+]>C(O)C.O>[C:13]([C:10]1[C:9](=[O:15])[N:8]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:7]=[C:6]([C:4]([OH:5])=[O:3])[C:11]=1[CH3:12])#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(C(=C1C)C#N)=O)C1=CC=C(C=C1)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
ADDITION
Type
ADDITION
Details
the residue diluted with water (200 ml)
WASH
Type
WASH
Details
The aqueous phase was washed with ethyl acetate (250 ml) and pH
ADDITION
Type
ADDITION
Details
was adjusted to pH=2 by addition of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water (2×80 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. for 16 h which
Duration
16 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C1=C(C(=NN(C1=O)C1=CC=C(C=C1)OC)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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